

The Discovery and Synthesis of (Rac)-GSK547: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(Rac)-GSK547	
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(Rac)-GSK547 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of (Rac)-GSK547, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

(Rac)-GSK547 was developed as a highly selective and potent inhibitor of RIPK1. The discovery effort was aimed at improving the pharmacokinetic properties of earlier RIPK1 inhibitors.[1] GSK547 was identified as a promising candidate for its ability to modulate macrophage-mediated adaptive immune tolerance, particularly in the context of pancreatic cancer.[2] The core rationale behind its development lies in the therapeutic potential of targeting RIPK1-mediated inflammation and necroptosis in various diseases.[3]

Synthesis of (Rac)-GSK547

While a detailed, step-by-step synthesis protocol for **(Rac)-GSK547** is not publicly available, the general synthesis can be inferred from patents and publications on structurally related pyrazole-piperidine carboxamide RIPK1 inhibitors. The synthesis likely involves a multi-step sequence focusing on the construction of the pyrazoline core, followed by amide coupling to the piperidine-pyrimidine moiety.

A plausible synthetic route would involve the following key transformations:



- Synthesis of the Pyrazoline Core: Reaction of a substituted hydrazine with an α,β-unsaturated ketone or aldehyde to form the dihydropyrazole (pyrazoline) ring. For (Rac)-GSK547, this would involve a hydrazine reacting with a chalcone derivative bearing the 3,5-difluorophenyl group.
- Preparation of the Piperidine-Pyrimidine Fragment: This would likely involve the synthesis of the 6-(piperidin-4-yl)pyrimidine-4-carbonitrile intermediate. This can be achieved through various heterocyclic chemistry methods.
- Amide Coupling: The final step would be the coupling of the pyrazoline carboxylic acid (or an
 activated derivative) with the piperidine-pyrimidine fragment to form the final amide bond.
 Standard peptide coupling reagents such as HATU or EDC/HOBt could be employed for this
 transformation.

Biological Activity and Data Presentation

(Rac)-GSK547 has demonstrated potent and selective inhibition of RIPK1 kinase activity. Its biological effects have been characterized in various in vitro and in vivo models.

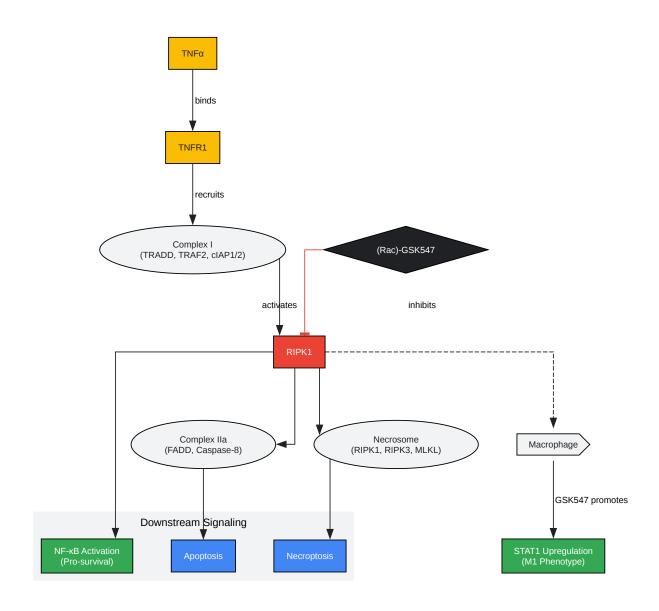
Parameter	Value	Cell Line/Model	Reference
RIPK1 IC50	32 nM	L929 cells (co-treated with TNFα and zVAD)	[2]
Kinase Selectivity	Selective over a panel of 371 kinases at 10 µM	N/A	[4]
In Vivo Efficacy (Pancreatic Cancer)	Reduced tumor burden and extended survival	Orthotopic PDA mouse model (KPC- derived cells)	[2]
In Vivo Dosing (Pancreatic Cancer)	100 mg/kg/day (fed via food-based dosing)	Orthotopic PDA mouse model	[2]
In Vivo Efficacy (Atherosclerosis)	Reduced plasma TNF- α and IL-1 β	ApoESA/SA mouse model	[4]

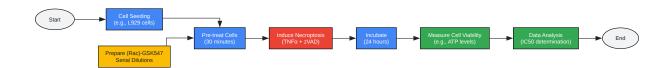


Mechanism of Action and Signaling Pathway

GSK547 is a highly selective RIPK1 inhibitor that binds to an allosteric pocket between the N-terminal and C-terminal domains, distinct from the ATP-binding site.[5] This allosteric inhibition locks the kinase in an inactive conformation. The inhibition of RIPK1 by GSK547 has significant downstream effects on inflammatory and cell death signaling pathways. In the context of tumor-associated macrophages, RIPK1 inhibition leads to their immunogenic reprogramming.[5] This is characterized by the upregulation of STAT1 signaling, which is associated with a pro-inflammatory M1 macrophage phenotype, and the downregulation of signaling pathways linked to the anti-inflammatory M2-like phenotype.[2]







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